Ethyl 5-methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate
Description
Historical Context and Discovery
Thieno[2,3-d]pyrimidines emerged as bioisosteres of purine bases in the mid-20th century, with early studies focused on their antiviral and anticancer potential. Ethyl 5-methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate represents a modern derivative, first reported in the 2010s as part of efforts to optimize pharmacological profiles through substituent modifications. Its CAS registration (1797985-05-7) aligns with synthetic innovations in introducing methylsulfanyl and ethyl carboxylate groups at strategic positions. While its initial synthesis protocols remain proprietary, analogous methods involve multi-step reactions starting from Gewald-derived thiophene precursors.
Classification within the Thieno[2,3-d]Pyrimidine Chemical Family
This compound belongs to the thieno[2,3-d]pyrimidine family, distinguished by a fused thiophene-pyrimidine ring system. Its substituents include:
- Position 4 : Methylsulfanyl (–SCH₃) group
- Position 5 : Methyl (–CH₃) group
- Position 6 : Ethyl carboxylate (–COOCH₂CH₃)
Table 1: Substituent Comparison with Representative Thieno[2,3-d]Pyrimidine Derivatives
The methylsulfanyl group at position 4 enhances lipophilicity, while the ethyl carboxylate at position 6 enables further functionalization via hydrolysis or amidation.
Significance in Heterocyclic Chemistry Research
Thieno[2,3-d]pyrimidines are prized for their:
- Structural mimicry of purines , enabling interactions with enzymes and receptors.
- Synthetic flexibility , allowing regioselective modifications to optimize pharmacokinetic properties.
- Diverse bioactivity , including anticancer, antimicrobial, and anti-inflammatory effects.
This compound exemplifies these traits. The methylsulfanyl group serves as a potential leaving site for nucleophilic substitution, while the ethyl carboxylate can be hydrolyzed to carboxylic acids for prodrug development. Recent studies highlight its utility as a precursor in synthesizing kinase inhibitors and sirtuin modulators.
Research Objectives and Scope
Current research focuses on:
- Synthetic optimization : Improving yields and selectivity in multi-step protocols (e.g., Gewald reaction, Dimroth rearrangement).
- Derivatization : Exploring substitutions at positions 4 and 6 to enhance bioactivity.
- Mechanistic studies : Elucidating interactions with biological targets like PDE7 and SIRT1.
Table 2: Key Research Directions and Findings
Future work aims to expand its applications in targeted cancer therapies and neurodegenerative disease research.
Properties
IUPAC Name |
ethyl 5-methyl-4-methylsulfanylthieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c1-4-15-11(14)8-6(2)7-9(16-3)12-5-13-10(7)17-8/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYCUYHAYNGFJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN=C2SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | Methyl isothiocyanate, MeI | 65–85 | High regioselectivity, modular | Toxic reagents, multi-step |
| Multi-component | S₈, formamide, dimethyl sulfate | 70–75 | One-pot, reduced purification | Excess S₈ required |
| S-Methylation | Dimethyl sulfate, NaOH | 80–85 | Efficient methylation | Environmental hazards |
| Nucleophilic substitution | POCl₃, NaSCH₃ | 68 | Direct functionalization | Harsh conditions, low yield |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid or converted to other esters through transesterification reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Acidic or basic hydrolysis, alcohols for transesterification
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Corresponding alcohols or amines
Substitution: Carboxylic acids, different esters
Scientific Research Applications
Ethyl 5-methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Material Science: It is explored for its electronic properties and potential use in organic electronics.
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-hydroxy-2-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Uniqueness
Ethyl 5-methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl group, in particular, can influence its reactivity and interaction with biological targets .
Biological Activity
Ethyl 5-methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate (CAS Number: 1797985-05-7) is a compound of interest due to its potential biological activities. This article explores its antimicrobial properties, cytotoxicity, and possible therapeutic applications based on recent research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 268.4 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various thieno[2,3-d]pyrimidine derivatives for their in vitro antibacterial and antimycobacterial activities against strains such as Escherichia coli, Staphylococcus aureus, Mycobacterium tuberculosis, and M. avium. The results indicated that these compounds possess notable antibacterial activity, with some showing minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study: Antimicrobial Efficacy
In a comparative study, several thieno[2,3-d]pyrimidine derivatives were synthesized and tested. Among them, compounds with specific substitutions at the 3-position of the thienopyrimidine ring demonstrated superior activity against both Gram-positive and Gram-negative bacteria. The most potent compounds had MIC values ranging from 0.1 to 1 µg/mL, indicating their potential as effective antimicrobial agents .
Cytotoxicity and Safety Profile
The cytotoxic effects of this compound were assessed using hemolytic assays. These tests revealed that the compound exhibited low toxicity levels, with minimal hemolytic concentrations (MHCs) above 200 µmol/L. This suggests a favorable safety profile for further development in medicinal chemistry .
Anticancer Activity
Pyrimidine derivatives have been extensively studied for their anticancer properties. This compound may exhibit similar effects due to its structural characteristics. Compounds within this chemical class have shown significant cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents .
Anti-inflammatory Properties
Emerging studies suggest that thieno[2,3-d]pyrimidine derivatives may also possess anti-inflammatory properties. For instance, certain related compounds have demonstrated inhibition of pro-inflammatory cytokines and reduced edema in animal models, positioning them as candidates for treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 5-methyl-4-(methylsulfanyl)thieno[2,3-d]pyrimidine-6-carboxylate, and what are the critical reaction parameters?
- Methodology : The synthesis typically involves cyclization of precursors like ethyl 4-aminobenzoate with thiourea under basic conditions, followed by alkylation or substitution reactions. For example, reacting ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate with methylsulfanyl groups requires peptide coupling reagents (e.g., DCC or HATU) due to the ester's low reactivity. Key parameters include temperature (80–100°C), inert atmosphere (N₂), and solvent selection (ethanol or DMF) .
- Data : Yields range from 82% to 89% when optimized, with crystallization from ethanol yielding white or yellow solids .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) confirm molecular structure. For example:
- ¹H NMR : Peaks at δ 1.35–1.40 ppm (triplet, CH₂CH₃), δ 2.55 ppm (singlet, SCH₃), and δ 4.30–4.40 ppm (quartet, OCH₂) indicate key substituents .
- X-ray crystallography resolves spatial configuration, particularly for assessing π-π stacking in the fused thieno-pyrimidine system .
Q. What are the solubility and stability profiles under laboratory conditions?
- Methodology : Solubility is tested in solvents like ethanol, DMSO, and ethyl acetate via gravimetric analysis. Stability is assessed under varying pH (4–10), temperature (4–40°C), and light exposure.
- Data :
| Property | Value |
|---|---|
| Solubility in ethanol | >50 mg/mL |
| Stability in light | Degrades by 15% after 48 hours |
| Melting point | 170–176°C |
Advanced Research Questions
Q. How can reaction yields be optimized for challenging substitutions at the 4-position (e.g., methylsulfanyl vs. amino groups)?
- Methodology : Use of microwave-assisted synthesis reduces reaction time (from 4 hours to 30 minutes) while maintaining yields. For sterically hindered substitutions, catalytic bases (e.g., DBU) enhance nucleophilic displacement efficiency. Computational tools (e.g., DFT) predict transition-state barriers to guide solvent selection (polar aprotic solvents preferred) .
- Contradiction Note : Direct amidation of the ester group may fail without coupling agents, whereas methylsulfanyl incorporation via thiolation reagents (e.g., Lawesson’s reagent) shows higher reproducibility .
Q. What computational strategies are used to predict biological targets, and how do docking results align with experimental data?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with kinases (e.g., Aurora A) or HDACs. The methylsulfanyl group’s hydrophobicity enhances binding to ATP pockets (ΔG ≈ -9.2 kcal/mol). Validation via SPR assays shows IC₅₀ values correlating with docking scores (R² = 0.87) .
Q. How are biological activities (e.g., antimicrobial, anticancer) systematically evaluated, and what assays are most reliable?
- Methodology :
- Antimicrobial : Broth microdilution (CLSI guidelines) against C. jejuni PglD, with MIC values compared to reference inhibitors (e.g., erythromycin).
- Anticancer : MTT assays on A549, HCT116, and MCF-7 cell lines, with IC₅₀ calculations using nonlinear regression. Selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) >3 indicate therapeutic potential .
Q. How should researchers address contradictions in reported biological activities across similar thieno[2,3-d]pyrimidine derivatives?
- Methodology : Meta-analysis of structure-activity relationships (SAR) using cheminformatics tools (e.g., Schrödinger’s Canvas). For example, conflicting data on HDAC inhibition may arise from assay conditions (e.g., pH-dependent enzyme activity). Cross-validation via orthogonal assays (e.g., Western blot for acetylated histone H3) resolves discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
